molecular formula C15H18ClN5S B069534 Thiazolo(3,2-b)(1,2,4)triazole, 6-((4-phenyl-1-piperazinyl)methyl)-, monohydrochloride CAS No. 170658-35-2

Thiazolo(3,2-b)(1,2,4)triazole, 6-((4-phenyl-1-piperazinyl)methyl)-, monohydrochloride

Cat. No. B069534
CAS RN: 170658-35-2
M. Wt: 335.9 g/mol
InChI Key: WWIWKRQFNVKBFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Thiazolo(3,2-b)(1,2,4)triazole, 6-((4-phenyl-1-piperazinyl)methyl)-, monohydrochloride is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of Thiazolo(3,2-b)(1,2,4)triazole, 6-((4-phenyl-1-piperazinyl)methyl)-, monohydrochloride is not fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes or by binding to specific receptors in the body. In addition, it has been shown to induce apoptosis, which is a programmed cell death process that is important for the regulation of cell growth and development.
Biochemical and Physiological Effects
Thiazolo(3,2-b)(1,2,4)triazole, 6-((4-phenyl-1-piperazinyl)methyl)-, monohydrochloride has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and to possess antiviral and antimicrobial activities. In addition, it has been shown to possess neuroprotective and anti-inflammatory properties. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.

Advantages and Limitations for Lab Experiments

Thiazolo(3,2-b)(1,2,4)triazole, 6-((4-phenyl-1-piperazinyl)methyl)-, monohydrochloride has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high yields. In addition, it has been extensively studied for its potential applications in various fields, making it a useful compound for researchers. However, there are also limitations to its use in lab experiments. For example, its mechanism of action is not fully understood, and further studies are needed to fully understand its biochemical and physiological effects.

Future Directions

There are several future directions for the study of Thiazolo(3,2-b)(1,2,4)triazole, 6-((4-phenyl-1-piperazinyl)methyl)-, monohydrochloride. One potential direction is to investigate its potential as a fluorescent probe for the detection of metal ions. In addition, further studies are needed to fully understand its mechanism of action and its biochemical and physiological effects. Furthermore, it may be useful to investigate its potential as a therapeutic agent for the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Overall, Thiazolo(3,2-b)(1,2,4)triazole, 6-((4-phenyl-1-piperazinyl)methyl)-, monohydrochloride is a promising compound with potential applications in various fields, and further research is needed to fully understand its properties and potential uses.

Synthesis Methods

The synthesis of Thiazolo(3,2-b)(1,2,4)triazole, 6-((4-phenyl-1-piperazinyl)methyl)-, monohydrochloride involves a series of chemical reactions. The starting materials for the synthesis are 2-aminobenzonitrile and 2-aminothiophenol. The reaction involves the formation of thiazolo[3,2-b][1,2,4]triazole followed by the addition of 4-phenyl-1-piperazinecarboxaldehyde to yield the final product, which is obtained as a monohydrochloride salt.

Scientific Research Applications

Thiazolo(3,2-b)(1,2,4)triazole, 6-((4-phenyl-1-piperazinyl)methyl)-, monohydrochloride has been extensively studied for its potential applications in various fields. In the field of medicinal chemistry, it has been investigated for its anticancer, antiviral, and antimicrobial activities. In addition, it has been shown to possess neuroprotective and anti-inflammatory properties, making it a potential candidate for the treatment of neurological disorders. Furthermore, it has been studied for its potential use as a fluorescent probe for the detection of metal ions.

properties

CAS RN

170658-35-2

Product Name

Thiazolo(3,2-b)(1,2,4)triazole, 6-((4-phenyl-1-piperazinyl)methyl)-, monohydrochloride

Molecular Formula

C15H18ClN5S

Molecular Weight

335.9 g/mol

IUPAC Name

6-[(4-phenylpiperazin-1-yl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazole;hydrochloride

InChI

InChI=1S/C15H17N5S.ClH/c1-2-4-13(5-3-1)19-8-6-18(7-9-19)10-14-11-21-15-16-12-17-20(14)15;/h1-5,11-12H,6-10H2;1H

InChI Key

WWIWKRQFNVKBFI-UHFFFAOYSA-N

SMILES

C1CN(CCN1CC2=CSC3=NC=NN23)C4=CC=CC=C4.Cl

Canonical SMILES

C1CN(CCN1CC2=CSC3=NC=NN23)C4=CC=CC=C4.Cl

Other CAS RN

170658-35-2

synonyms

2-[(4-phenylpiperazin-1-yl)methyl]-4-thia-1,6,8-triazabicyclo[3.3.0]oc ta-2,5,7-triene hydrochloride

Origin of Product

United States

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